BENGHE Validation & Comparative

Check Availability & Pricing

Spectroscopic data for 7-Methoxybenzofuran
(1H NMR, 13C NMR, MS, IR)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 7-Methoxybenzofuran

Cat. No.: B1297906

Spectroscopic Analysis of 7-Methoxybenzofuran: A
Comparative Guide

Introduction: 7-Methoxybenzofuran is an aromatic organic compound with applications in
medicinal chemistry and materials science. Accurate structural elucidation and characterization
are critical for its use in research and development. This guide provides a comparative
overview of the key spectroscopic data used to identify and characterize 7-
Methoxybenzofuran, including Proton Nuclear Magnetic Resonance (*H NMR), Carbon-13
Nuclear Magnetic Resonance (33C NMR), Mass Spectrometry (MS), and Infrared (IR)
Spectroscopy.

While experimental Mass Spectrometry data is readily available, experimental H NMR, 13C
NMR, and IR data are not consistently found in publicly accessible databases. Therefore, this
guide presents the available experimental MS data alongside expected values for NMR and IR
spectroscopy based on the known chemical structure and established spectroscopic principles.

Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for 7-Methoxybenzofuran.

Table 1: Mass Spectrometry (MS) Data

Mass spectrometry of 7-Methoxybenzofuran provides critical information regarding its
molecular weight and fragmentation pattern. The molecular ion peak confirms the compound's
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mass, and the fragment ions offer insights into its structural components.

Property Value

Molecular Formula CoHsO2

Molecular Weight 148.16 g/mol
Monoisotopic Mass 148.052429494 Da[1]
Major Fragments (m/z) 148 (M+), 133, 105, 77

Data sourced from the NIST Mass Spectrometry Data Center.[2]
Table 2: Expected *H NMR Spectroscopic Data

IH NMR spectroscopy identifies the chemical environment of protons within the molecule. The
following are predicted chemical shifts (&), multiplicities, and integrations for the protons of 7-
Methoxybenzofuran, typically recorded in a solvent like CDCls.

Expected Chemical

Proton Assignment Shift (5, ppm) Multiplicity Integration
H-2 75-7.7 Doublet (d) 1H
H-3 6.7 - 6.9 Doublet (d) 1H
H-4 71-73 Doublet (d) 1H
H-5 6.9-7.1 Triplet (t) 1H
H-6 6.8-7.0 Doublet (d) 1H
-OCHs 39-41 Singlet (s) 3H

Table 3: Expected 3C NMR Spectroscopic Data

13C NMR spectroscopy provides information on the carbon framework of the molecule. Each
unique carbon atom gives a distinct signal. The expected chemical shifts for 7-
Methoxybenzofuran are listed below.
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Carbon Assignment Expected Chemical Shift (6, ppm)
C-2 145 - 147

C-3 105 - 107

C-3a 128 - 130

C-4 112 - 114

C-5 122 -124

C-6 110 - 112

C-7 148 - 150

C-7a 144 - 146

-OCHs 55-57

Table 4: Expected Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation. The table below outlines the expected characteristic absorption
bands for 7-Methoxybenzofuran.

Expected Wavenumber

Functional Group Bond Vibration
(cm™)

Aromatic C-H 3100 - 3000 Stretch

Furan C-H ~3150 Stretch

Methyl C-H 2950 - 2850 Stretch

Aromatic C=C 1600 - 1475 Stretch

C-O-C (Aromatic Ether) 1275 - 1200 (asymmetric) Stretch

C-O-C (Aromatic Ether) 1075 - 1020 (symmetric) Stretch

C-O (Furan) 1100 - 1000 Stretch

Aromatic C-H Bending 900 - 690 Out-of-plane Bending
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Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented
above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy (*H and 13C) A sample of 7-
Methoxybenzofuran (typically 5-10 mg for *H, 20-50 mg for 3C) is dissolved in approximately
0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) within a 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 = 0.00 ppm).
The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). For 13C
NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for
each carbon environment.

2. Mass Spectrometry (MS) A dilute solution of the sample is introduced into the mass
spectrometer. For electron ionization (El), the sample is vaporized and bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The
resulting positively charged ions are accelerated and separated by a mass analyzer based on
their mass-to-charge (m/z) ratio, and then detected.

3. Infrared (IR) Spectroscopy The IR spectrum is typically obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed on an
Attenuated Total Reflectance (ATR) crystal, and pressure is applied to ensure good contact. An
infrared beam is passed through the crystal, and the sample absorbs radiation at frequencies
corresponding to the vibrational modes of its functional groups. The resulting spectrum is a plot
of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and
characterization of a chemical compound like 7-Methoxybenzofuran.
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General Workflow for Spectroscopic Analysis
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Caption: Logical workflow for the spectroscopic identification of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic data for 7-Methoxybenzofuran (1H NMR,
13C NMR, MS, IR)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1297906#spectroscopic-data-for-7-
methoxybenzofuran-1h-nmr-13c-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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